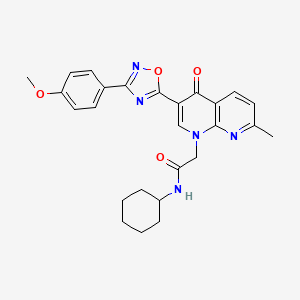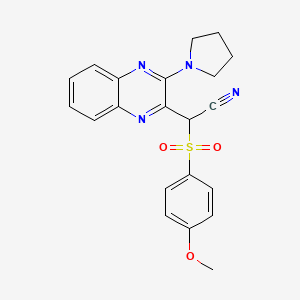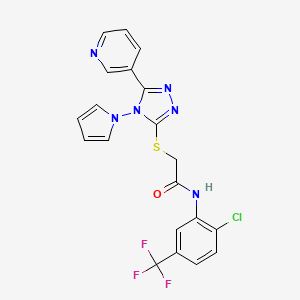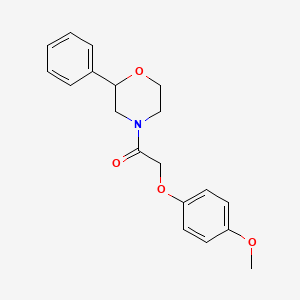
6-(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-(2-thienylmethyl)hexanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-(2-thienylmethyl)hexanamide is a chemical compound that has gained significant interest in scientific research. It belongs to the class of quinazoline derivatives and has shown potential therapeutic properties in various studies.
Wirkmechanismus
The mechanism of action of 6-(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-(2-thienylmethyl)hexanamide is not fully understood. However, studies have suggested that it may inhibit the activity of certain enzymes and proteins that are involved in various disease processes. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. It has been shown to decrease the expression of certain inflammatory markers and cytokines, which may contribute to its anti-inflammatory properties. It has also been shown to decrease the proliferation of cancer cells and induce apoptosis. In addition, it has been shown to have antimicrobial activity against certain bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 6-(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-(2-thienylmethyl)hexanamide in lab experiments is its potential therapeutic properties in various diseases. It has also shown low toxicity levels in animal studies. However, one limitation is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for research on 6-(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-(2-thienylmethyl)hexanamide. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to study its potential use in combination with other drugs for cancer treatment. Additionally, more research is needed to determine its potential therapeutic properties in other diseases, such as Alzheimer's disease and infectious diseases.
Synthesemethoden
The synthesis of 6-(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-(2-thienylmethyl)hexanamide involves the reaction of 2-thienylmethylamine with 6-bromo-2-chloro-N-hexanoylquinazolin-4-amine in the presence of a base. The resulting product is then treated with thiourea and an oxidizing agent to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
Research studies have shown that 6-(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-(2-thienylmethyl)hexanamide has potential therapeutic properties in various diseases. It has been studied for its anti-cancer, anti-inflammatory, and anti-microbial activities. In cancer research, this compound has shown promising results in inhibiting the growth of various cancer cells. It has also been studied for its potential use in treating Alzheimer's disease.
Eigenschaften
IUPAC Name |
N-cyclohexyl-2-[3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,8-naphthyridin-1-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N5O4/c1-16-8-13-20-23(33)21(26-29-24(30-35-26)17-9-11-19(34-2)12-10-17)14-31(25(20)27-16)15-22(32)28-18-6-4-3-5-7-18/h8-14,18H,3-7,15H2,1-2H3,(H,28,32) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZIWWAKLWVVJMH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=O)C(=CN2CC(=O)NC3CCCCC3)C4=NC(=NO4)C5=CC=C(C=C5)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N5O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-[[4-(Difluoromethyl)phenyl]methyl]-2-methylpyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2396675.png)
![(2,4-Dimethylthiazol-5-yl)(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)methanone](/img/structure/B2396678.png)
![N-(1-Cyanocyclopentyl)-2-[[5-(1H-indol-3-yl)-4-(oxolan-2-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2396679.png)
![2-[4-(5,7-Dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-5,7-dimethyl-1,3-benzothiazole](/img/structure/B2396680.png)
![8-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]naphthalene-2-carbonitrile](/img/structure/B2396682.png)
![3-(4-chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]acrylamide](/img/structure/B2396684.png)
![1-[(2-Ethoxy-5-methylphenyl)sulfonyl]-4-(4-methylphenyl)piperazine](/img/structure/B2396686.png)

![(4R)-tert-Butyl 4-hydroxyhexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B2396688.png)


![6-Methyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazin-5-ol](/img/structure/B2396693.png)

